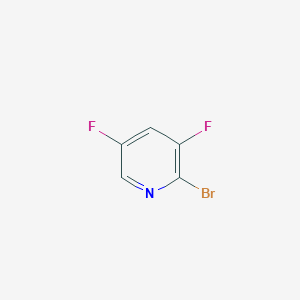

2-Bromo-3,5-difluoropyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-3,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYLLTXDCVQGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382528 | |

| Record name | 2-Bromo-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660425-16-1 | |

| Record name | 2-Bromo-3,5-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3,5-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-difluoropyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its specific substitution pattern offers unique reactivity and potential for creating complex molecular architectures. A thorough understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for the prediction of the properties of its derivatives. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its synthesis workflow.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for laboratory use, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂BrF₂N | [1] |

| Molecular Weight | 193.98 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Boiling Point | 36-37 °C at 0.6 mmHg | [2] |

| Density | 1.808 ± 0.06 g/cm³ (at 20 °C) | [2] |

| Flash Point | 44.0 ± 25.9 °C | [2] |

| Melting Point | Below room temperature | [2] |

| pKa (Predicted) | -4.05 ± 0.20 | [2] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [2] |

Note on Melting Point and Solubility:

Quantitative solubility data in common organic solvents is not extensively documented. However, based on its chemical structure—a polar pyridine ring with hydrophobic halogen substituents—it is expected to be soluble in a range of common organic solvents such as chloroform, dichloromethane, ethyl acetate, and hexane, as suggested by its use in synthetic and purification procedures.[2]

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-method)

The boiling point of a small quantity of a liquid can be accurately determined using a micro-boiling point apparatus.

Apparatus:

-

Thiele tube or similar heating bath

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or hot plate with magnetic stirrer)

-

Sample of this compound

Procedure:

-

A small amount (a few drops) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then immersed in a heating bath (Thiele tube filled with a high-boiling point liquid like mineral oil).

-

The heating bath is gently and slowly heated.

-

As the temperature rises, air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end of the capillary.

-

Upon further heating, the vapor of the sample will fill the capillary tube, leading to a rapid and continuous stream of bubbles.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer or a calibrated volumetric flask

-

Analytical balance

-

Temperature-controlled water bath

-

Sample of this compound

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

-

The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the sample to a specific temperature (e.g., 20 °C).

-

Once the temperature has equilibrated, the volume is adjusted precisely to the calibration mark of the pycnometer. Any excess liquid is carefully removed.

-

The exterior of the pycnometer is dried thoroughly and it is weighed again on the analytical balance.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Qualitative Determination of Solubility

A qualitative assessment of solubility in various solvents provides valuable information for reaction and purification processes.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Sample of this compound

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg or a few drops) is placed into a series of test tubes.

-

A small, measured volume of a solvent (e.g., 1 mL) is added to each test tube.

-

The test tubes are agitated using a vortex mixer or by stirring for a set period.

-

The mixture is then visually inspected to determine if the compound has dissolved completely.

-

Solubility is categorized as soluble, partially soluble, or insoluble based on the visual observation.

Synthesis Workflow

The synthesis of this compound typically involves the diazotization of a corresponding amino-pyridine precursor followed by a Sandmeyer-type reaction. A common synthetic route is outlined in the workflow diagram below.

References

An In-depth Technical Guide to 2-Bromo-3,5-difluoropyridine (CAS No. 660425-16-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3,5-difluoropyridine, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 660425-16-1 | [1][2] |

| Molecular Formula | C₅H₂BrF₂N | [1] |

| Molecular Weight | 193.98 g/mol | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 36-37 °C at 0.6 mmHg | [3] |

| Density | 1.808 ± 0.06 g/cm³ (at 20 °C) | [3] |

| Flash Point | 44.0 ± 25.9 °C | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of a corresponding aminopyridine precursor followed by a Sandmeyer-type reaction. A detailed experimental protocol is provided below.[3]

Experimental Protocol: Synthesis from 3,5-Difluoro-2-hydrazinylpyridine[3]

Materials:

-

3,5-Difluoro-2-hydrazinylpyridine (16.0 g, 110.26 mmol)

-

Chloroform (CHCl₃, 158 mL)

-

Bromine (Br₂, 14.20 mL, 275.65 mmol)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

Procedure:

-

A suspension of 3,5-difluoro-2-hydrazinylpyridine (16.0 g, 110.26 mmol) in chloroform (158 mL) is prepared in a 500 mL round-bottomed flask, forming a brown suspension.

-

The reaction mixture is heated to 40 °C.

-

Bromine (14.20 mL, 275.65 mmol) is added dropwise over 15 minutes.

-

After the addition is complete, the reaction mixture is heated to 60 °C and refluxed for 1 hour.

-

The reaction is cooled to room temperature, and then further cooled in an ice bath.

-

The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The mixture is partitioned and extracted with dichloromethane (2 x 80 mL).

-

The combined organic phases are dried over sodium sulfate and concentrated.

-

The crude product is purified by silica gel column chromatography using a gradient elution of 0-20% ethyl acetate in hexane.

-

The fractions containing the desired product are collected and concentrated to yield this compound (12.0 g, 56% yield).

Product Confirmation:

-

¹H NMR: δ 8.18 (td, 1H), 8.46 (d, 1H)[3]

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science.[2] The bromine atom at the 2-position is susceptible to displacement and participates in various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituents, makes the C-Br bond at the 2-position reactive towards oxidative addition to a palladium(0) catalyst. This reactivity enables its use in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling

The Suzuki coupling reaction enables the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or vinyl substituents at the 2-position of the pyridine ring.

General Experimental Protocol (Adapted from similar substrates):

-

To a reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Cs₂CO₃).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon).

-

A degassed solvent system (e.g., dioxane/water, toluene, or DMF) is added.

-

The reaction mixture is heated (typically between 80-120 °C) and monitored by TLC or LC-MS until completion.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water or brine.

-

The organic layer is dried, concentrated, and the product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of an alkynyl group at the 2-position of the pyridine ring through the reaction of this compound with a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4]

General Experimental Protocol (Adapted from similar substrates): [4]

-

To a degassed solution of this compound (1.1 equiv) in a suitable solvent mixture (e.g., THF/Et₃N), a palladium catalyst such as Pd(PPh₃)₄ (0.15 equiv) and a copper co-catalyst like CuI (0.3 equiv) are added.

-

The reaction mixture is further degassed before the dropwise addition of the terminal alkyne (1.0 equiv).

-

The reaction is stirred at room temperature for a specified time (e.g., 16 hours).

-

After completion, the reaction mixture is worked up by solvent removal and purification, often by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling this compound with a primary or secondary amine. This reaction is crucial for synthesizing various aminopyridine derivatives, which are common motifs in pharmaceuticals.[5][6]

General Experimental Protocol (Adapted from similar substrates): [6]

-

In an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).

-

The amine (1.1-1.5 equiv.) and an anhydrous solvent (e.g., toluene, dioxane) are added.

-

The mixture is heated (typically 80-110 °C) and the reaction progress is monitored.

-

After cooling, the reaction mixture is quenched, extracted with an organic solvent, and the product is isolated and purified.

Spectroscopic Data

The following is a summary of available spectroscopic data for this compound.

| Technique | Data | Reference |

| ¹H NMR | δ 8.18 (td, 1H), 8.46 (d, 1H) | [3] |

| ¹³C NMR | Data not available in the search results. | |

| ¹⁹F NMR | Data not available in the search results. | |

| IR Spectroscopy | Data not available in the search results. | |

| Mass Spectrometry | Data not available in the search results. |

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a highly useful and reactive building block for the synthesis of a wide range of substituted pyridine derivatives. Its participation in various palladium-catalyzed cross-coupling reactions makes it an important intermediate for researchers in drug discovery and materials science. This guide provides essential information for the safe and effective use of this compound in a laboratory setting.

References

An In-Depth Technical Guide to 2-Bromo-3,5-difluoropyridine: Properties and Applications in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-3,5-difluoropyridine, a key building block in medicinal chemistry. It details a representative experimental protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the synthesis of biaryl and heteroaryl compounds.

Core Properties of this compound

This compound is a halogenated pyridine derivative increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a bromine atom and two fluorine atoms, imparts specific reactivity and properties that are highly valuable for synthetic chemists. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atoms can significantly influence the physicochemical and biological properties of the final compounds, such as metabolic stability and binding affinity to target proteins.

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 193.98 g/mol |

| Molecular Formula | C₅H₂BrF₂N |

| CAS Number | 660425-16-1 |

| Density | 1.808 ± 0.06 g/cm³ |

| Boiling Point | 36-37 °C at 0.6 mmHg |

| Flash Point | 44.0 ± 25.9 °C |

| Physical Form | Liquid |

| Storage Temperature | Refrigerator (2-8 °C) |

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Experimental Protocol

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The following protocol details a general procedure for the coupling of this compound with an arylboronic acid, a common transformation in the synthesis of novel drug candidates.

Reaction: Synthesis of 2-(Aryl)-3,5-difluoropyridine

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely oxygen-free environment.

-

Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

-

Reaction Conditions: Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80-120 °C.

-

Reaction Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-aryl-3,5-difluoropyridine product.

Visualizing the Synthetic Workflow

To further elucidate the experimental process, the following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling of this compound.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Logical Relationship of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps of this cycle are oxidative addition, transmetalation, and reductive elimination, which are essential for the formation of the new carbon-carbon bond. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-3,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-3,5-difluoropyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the key identifiers, physicochemical properties, and the spectroscopic methodologies integral to confirming its molecular structure.

Compound Identification and Physicochemical Properties

This compound is a distinct chemical entity with the following identifiers and properties:

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 660425-16-1 | [1][2][3] |

| Chemical Formula | C₅H₂BrF₂N | [1][2] |

| Molecular Weight | 193.98 g/mol | [1][2] |

| Physical Form | Liquid | [3] |

Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.18 | triplet of doublets (td) | - | H-4 |

| 8.46 | doublet (d) | - | H-6 |

Note: The reported ¹H NMR data was found in a synthesis protocol without specified coupling constants.[2] The assignments are based on the expected electronic effects of the substituents.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~155-160 (d, ¹JCF) | C-3 |

| ~150-155 (d, ¹JCF) | C-5 |

| ~140-145 (d) | C-6 |

| ~120-125 (d) | C-4 |

| ~110-115 (d) | C-2 |

Note: This data is predictive and based on established substituent effects on the pyridine ring. The carbons directly attached to fluorine will exhibit splitting due to carbon-fluorine coupling (¹JCF).

¹⁹F NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for the characterization of organofluorine compounds.

Table 4: Predicted ¹⁹F NMR Spectral Data

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| - | Doublet of doublets | F-3 |

| - | Doublet of doublets | F-5 |

Note: Specific chemical shift values are not available. The two fluorine atoms are in different chemical environments and are expected to show distinct signals. Each signal will be split by the adjacent protons and potentially by each other (long-range coupling).

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the molecular structure.

Table 5: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 193/195 | Molecular ion peak (M⁺) showing the characteristic isotopic pattern for one bromine atom. |

| 114 | [M - Br]⁺ |

| 87 | [M - Br - HCN]⁺ |

Note: This represents a plausible fragmentation pattern. The presence of bromine would result in two peaks for the molecular ion (M⁺ and M+2⁺) with approximately equal intensity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 6: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1600-1450 | C=C and C=N stretching (pyridine ring) |

| ~1250-1000 | C-F stretching |

| ~700-550 | C-Br stretching |

Note: These are expected absorption ranges for the functional groups present in the molecule.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data for structural elucidation.

Synthesis of this compound

A reported synthesis protocol involves the following steps[2]:

-

3,5-Difluoro-2-hydrazinylpyridine is dissolved in chloroform to form a suspension.

-

The reaction mixture is heated, and bromine is added dropwise.

-

The mixture is refluxed for one hour.

-

After cooling, the reaction is quenched with a sodium bicarbonate solution.

-

The product is extracted with dichloromethane.

-

The organic phase is dried and concentrated.

-

The crude product is purified by silica gel column chromatography.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR Acquisition: Proton-decoupled pulse sequences are typically used to simplify the spectrum and enhance signal-to-noise.

-

¹⁹F NMR Acquisition: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. A common reference standard for ¹⁹F NMR is CFCl₃.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for small molecules, which generates a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of IR radiation is measured as a function of wavenumber.

Logical Relationships in Structure Elucidation

The process of structure elucidation follows a logical progression where data from different spectroscopic techniques are integrated to build a conclusive picture of the molecular structure.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While a complete experimental dataset is not publicly available, the provided information from ¹H NMR, combined with predicted data from other spectroscopic methods, consistently supports the assigned structure. This guide provides researchers and drug development professionals with a foundational understanding of the key structural features of this compound and the methodologies required for its unambiguous characterization.

References

Spectroscopic Analysis of 2-Bromo-3,5-difluoropyridine: A Data-Deficient Landscape

A comprehensive search for publicly available Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-3,5-difluoropyridine has revealed a significant lack of detailed experimental information, precluding the creation of an in-depth technical guide as requested. While the scientific community relies on such data for the unambiguous identification and characterization of chemical compounds, detailed ¹H, ¹³C, and ¹⁹F NMR spectra for this particular molecule are not readily accessible in common databases or scientific literature.

Our investigation did uncover a single ¹H NMR data point from a commercial supplier, indicating signals at δ 8.18 (triplet of doublets, 1H) and 8.46 (doublet, 1H).[1] However, this information is presented without crucial experimental context, such as the solvent used for analysis, the spectrometer frequency, and, most importantly, the coupling constants (J values). This incomplete dataset is insufficient for a thorough structural elucidation or for serving as a reliable reference for researchers.

Furthermore, no experimental ¹³C NMR or ¹⁹F NMR data for this compound could be located in the public domain. This absence of comprehensive spectroscopic information is a critical roadblock to fulfilling the request for a detailed technical guide that would include structured data tables and specific experimental protocols.

The Importance of Comprehensive NMR Data

For a molecule like this compound, a complete NMR dataset is essential for:

-

Unambiguous Structure Confirmation: While the chemical name defines the connectivity of the atoms, only through detailed spectroscopic analysis, including the observation of through-bond correlations in 2D NMR experiments, can the structure be definitively confirmed.

-

Understanding Electronic Effects: The chemical shifts (δ) of the hydrogen, carbon, and fluorine nuclei provide valuable insights into the electron distribution within the pyridine ring, which is influenced by the electronegative fluorine and bromine substituents.

-

Determining Coupling Interactions: The coupling constants (J) between different nuclei (H-H, H-F, C-F) are crucial for establishing the precise spatial relationships between atoms and confirming the substitution pattern on the aromatic ring.

Proposed Experimental Workflow for Data Acquisition

In the absence of existing data, the following standard experimental workflow would be necessary to acquire the required NMR spectroscopic information for this compound.

Caption: A generalized workflow for acquiring comprehensive NMR data for this compound.

Logical Relationship of Spectroscopic Data

The interpretation of the NMR data would follow a logical progression, where information from simpler experiments informs the analysis of more complex ones.

Caption: The logical relationship for interpreting multi-nuclear NMR data for structural elucidation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Shifts of 2-Bromo-3,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-3,5-difluoropyridine. Due to the limited availability of public experimental spectra for this specific molecule, this guide utilizes high-quality predicted data to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The guide also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR data for halogenated pyridine derivatives.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of spectral properties. The data is presented in a structured format to facilitate easy reference and comparison.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.78 | Triplet of doublets (td) |

| H-6 | 8.25 | Doublet (d) |

Disclaimer: These are predicted values and may differ from experimental results. The solvent is assumed to be CDCl₃.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) |

| C-2 | 129.8 |

| C-3 | 158.5 (d, J ≈ 250 Hz) |

| C-4 | 122.1 |

| C-5 | 159.2 (d, J ≈ 250 Hz) |

| C-6 | 142.9 |

Disclaimer: These are predicted values and may differ from experimental results. The solvent is assumed to be CDCl₃. Large one-bond carbon-fluorine coupling constants (J) are expected for C-3 and C-5.

Experimental Protocols

The following is a detailed, generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for a halogenated pyridine compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (at): Typically 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

-

Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic compounds.

-

Temperature: Standard probe temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (at): Approximately 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds is a common starting point.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (sw): A range of 0 to 220 ppm will cover the chemical shifts of most carbon environments.

-

Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to single lines for each unique carbon.

Logical Workflow for NMR-Based Structural Elucidation

The following diagram illustrates a typical workflow for the structural analysis of a novel or synthesized compound using NMR spectroscopy.

FT-IR Spectroscopic Analysis of 2-Bromo-3,5-difluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for 2-Bromo-3,5-difluoropyridine. These predictions are based on the known vibrational frequencies of substituted pyridines and aromatic halogen compounds. The exact peak positions and intensities will vary depending on the experimental conditions and the physical state of the sample.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Weak to Medium | C-H stretching (aromatic) |

| 1600 - 1550 | Medium to Strong | C=C and C=N ring stretching |

| 1470 - 1400 | Medium to Strong | C=C and C=N ring stretching |

| 1250 - 1150 | Strong | C-F stretching |

| 1100 - 1000 | Medium | C-H in-plane bending |

| 850 - 750 | Strong | C-H out-of-plane bending |

| 700 - 600 | Medium | C-Br stretching |

Experimental Protocols

Acquiring a high-quality FT-IR spectrum of this compound, which is a solid at room temperature, can be achieved through several standard methods. The choice of method will depend on the available equipment and the specific requirements of the analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is often the simplest and most rapid method for obtaining an FT-IR spectrum of a solid sample with minimal sample preparation.[1][2]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[3] Record a background spectrum of the empty ATR setup.

-

Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

-

Spectrum Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) after the measurement.

Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample in a transparent matrix of potassium bromide (KBr) and pressing it into a thin pellet.[1][3]

Methodology:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded for reference.

-

Data Processing: Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

Thin Solid Film Method

For this technique, the solid sample is dissolved in a volatile solvent and a thin film is cast onto an infrared-transparent window.[4]

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[4]

-

Film Casting: Apply a drop of the solution onto a clean, infrared-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[4]

-

Spectrum Acquisition: Place the salt plate in the spectrometer's sample holder and collect the spectrum. A background spectrum of the clean, empty salt plate should be recorded.

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the logical flow of the experimental and analytical processes involved in the FT-IR analysis of this compound.

Caption: Workflow for FT-IR analysis of this compound.

Caption: Logic for interpreting the FT-IR spectrum of the target molecule.

References

An In-depth Technical Guide to the Crystal Structure Determination of 2-Bromo-3,5-difluoropyridine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific crystallographic data for 2-Bromo-3,5-difluoropyridine is not publicly available in crystallographic databases. Therefore, this guide provides a comprehensive overview of the experimental and computational methodology that would be employed to determine its crystal structure. The data presented in the tables are illustrative examples and should not be considered as experimentally determined values for this specific compound.

Introduction

This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement is crucial for rational drug design, polymorphism studies, and predicting its physicochemical properties. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of such small molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1][2] This guide outlines the comprehensive workflow for determining the crystal structure of this compound.

Data Presentation: Illustrative Crystallographic Data

The following tables represent the typical format for presenting quantitative data obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement Details (Illustrative)

| Parameter | Value |

| Empirical formula | C₅H₂BrF₂N |

| Formula weight | 193.98 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z | 4 |

| Calculated density | Value Mg/m³ |

| Absorption coefficient | Value mm⁻¹ |

| F(000) | Value |

| Crystal size | Value x Value x Value mm³ |

| Theta range for data collection | Value to Value ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta = 25.242° | 99.9 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | Value and Value |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Value / 0 / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Largest diff. peak and hole | Value and -Value e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative)

| Bond | Length (Å) | Angle | Degrees (°) |

| Br(1)-C(2) | Value | F(1)-C(3)-C(2) | Value |

| F(1)-C(3) | Value | F(1)-C(3)-C(4) | Value |

| F(2)-C(5) | Value | C(2)-N(1)-C(6) | Value |

| N(1)-C(2) | Value | N(1)-C(2)-C(3) | Value |

| N(1)-C(6) | Value | C(3)-C(4)-C(5) | Value |

| C(2)-C(3) | Value | C(4)-C(5)-C(6) | Value |

| C(3)-C(4) | Value | F(2)-C(5)-C(4) | Value |

| C(4)-C(5) | Value | F(2)-C(5)-C(6) | Value |

| C(5)-C(6) | Value | N(1)-C(6)-C(5) | Value |

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with the growth of high-quality crystals and culminating in the deposition of the final structural model.[1][3]

Crystallization

The initial and often most challenging step is to obtain diffraction-quality single crystals of this compound.[1][3] For a small molecule, various methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution is equilibrated against a larger reservoir of a precipitant, leading to gradual crystallization.

-

Cooling Crystallization: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystal growth.

The ideal crystal should be well-formed, optically clear, and typically larger than 0.1 mm in all dimensions, without any visible cracks or defects.[1]

Data Collection

A suitable crystal is mounted on a goniometer head and placed in a modern single-crystal X-ray diffractometer.[2]

-

Mounting: The crystal is affixed to a glass fiber or a loop using a minimal amount of cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.[4]

-

X-ray Source: A monochromatic X-ray beam, often from a rotating anode or a synchrotron source, is directed at the crystal.[3]

-

Diffraction: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of reflections.[1]

-

Data Recording: These diffraction patterns are recorded by a detector, such as a CCD or pixel detector.[1] A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured multiple times.[1][5]

Data Processing

The raw diffraction images are processed computationally to extract the intensities and positions of the reflections.[6]

-

Integration: The intensity of each diffraction spot is determined by integrating the pixel values and subtracting the background.[6]

-

Scaling and Merging: The integrated intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a single file of unique reflections with their corresponding intensities and standard uncertainties.[6] This step also provides initial statistics on data quality, such as R(int).[6]

Structure Solution and Refinement

This stage involves solving the "phase problem" and refining a model of the atomic arrangement.

-

Structure Solution: The measured intensities only provide the amplitudes of the structure factors, not their phases. For small molecules, direct methods are typically used to derive initial phase estimates from the statistical relationships between the reflection intensities.[7]

-

Model Building: The initial phases are used to calculate an electron density map. Atoms are then fitted into the regions of high electron density to build an initial molecular model.

-

Refinement: The atomic model (including coordinates, thermal parameters, and occupancies) is iteratively adjusted to improve the agreement between the observed structure factors (|Fo|) and the structure factors calculated from the model (|Fc|).[4][8] This is typically achieved through a least-squares minimization process.[8] Difference electron density maps (|Fo| - |Fc|) are used to locate missing atoms (like hydrogens) or identify areas of disorder.[9][10]

Structure Validation and Deposition

The final refined structure is validated to ensure its chemical and crystallographic sensibility.

-

Validation: The model is checked for geometric consistency (bond lengths, angles), and the final R-factors (R1, wR2) and Goodness-of-Fit are assessed. Tools like checkCIF are used to identify potential issues.[11]

-

Deposition: The final structural information, including atomic coordinates, is compiled into a Crystallographic Information File (CIF).[12] This file is then deposited in a public database, such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds, to make the data accessible to the scientific community.[1][11][13][14]

Mandatory Visualization

The following diagram illustrates the comprehensive workflow for determining the crystal structure of a small molecule like this compound.

Caption: Workflow from compound to final crystal structure deposition.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. fiveable.me [fiveable.me]

- 8. dictionary.iucr.org [dictionary.iucr.org]

- 9. ou.edu [ou.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. pubsapp.acs.org [pubsapp.acs.org]

- 12. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 13. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 14. Deposit Structures | ICSD DEPOT [icsd-depot.products.fiz-karlsruhe.de]

An In-depth Technical Guide to the Reactivity and Electronic Properties of 2-Bromo-3,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,5-difluoropyridine is a key building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of complex molecular architectures. Its reactivity is governed by the interplay of the electron-withdrawing effects of the nitrogen atom and the two fluorine substituents, which activate the pyridine ring for various transformations. This guide provides a comprehensive overview of the reactivity and electronic properties of this compound, with a focus on its utility in cross-coupling and nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and visual representations of key chemical processes are presented to facilitate its application in research and development.

Introduction

Halogenated pyridines are of significant interest in the development of pharmaceuticals and functional materials due to their ability to mimic phenyl rings in biological systems while offering distinct electronic properties and metabolic profiles. This compound, in particular, serves as a valuable synthon, providing a handle for the introduction of diverse functionalities through established and novel synthetic methodologies. The presence of the bromine atom at the 2-position allows for facile participation in palladium-catalyzed cross-coupling reactions, while the fluorine atoms at the 3- and 5-positions modulate the electronic character of the ring, influencing its reactivity and the properties of the resulting derivatives.

Physicochemical and Electronic Properties

The electronic nature of this compound is characterized by a significant electron deficiency in the pyridine ring, a consequence of the inductive effects of the electronegative nitrogen and fluorine atoms. This influences its basicity and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 660425-16-1 | [1][2] |

| Molecular Formula | C₅H₂BrF₂N | [1][2] |

| Molecular Weight | 193.98 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Density | 1.808 ± 0.06 g/cm³ (predicted) | |

| pKa (of conjugate acid) | -4.05 ± 0.20 (predicted) |

The predicted pKa of the conjugate acid is notably low, highlighting the electron-deficient nature of the pyridine ring, which significantly reduces the basicity of the nitrogen atom.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of 3,5-difluoro-2-hydrazinopyridine followed by a Sandmeyer-type reaction with a bromide source.

Experimental Protocol: Synthesis from 3,5-Difluoro-2-hydrazinopyridine

Materials:

-

3,5-difluoro-2-hydrazinylpyridine

-

Chloroform (CHCl₃)

-

Bromine (Br₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

A suspension of 3,5-difluoro-2-hydrazinylpyridine (1.0 eq) is prepared in chloroform.

-

The reaction mixture is heated to 40 °C.

-

Bromine (2.5 eq) is added dropwise to the reaction mixture over 15 minutes.

-

After the addition is complete, the reaction is heated to 60 °C and refluxed for 1 hour.

-

The reaction is then cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution.

-

The mixture is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.

Yield: 56%

Reactivity Profile

The reactivity of this compound is dominated by transformations at the C-Br bond, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the ring also makes it susceptible to nucleophilic aromatic substitution, although the reactivity of the C-F bonds needs to be considered.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, the bromine atom at the 2-position readily undergoes oxidative addition to a palladium(0) catalyst, enabling coupling with a wide range of boronic acids and their derivatives.

Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate-Good |

| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | Good-Excellent |

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridines. This compound is a suitable substrate for this reaction, coupling with both primary and secondary amines.

References

- 1. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 2. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

DFT calculations for 2-Bromo-3,5-difluoropyridine

An In-depth Technical Guide on the Density Functional Theory (DFT) Calculations of 2-Bromo-3,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of the molecular structure, vibrational frequencies, and electronic properties of this compound using Density Functional Theory (DFT) calculations. Due to the limited availability of published experimental and computational studies on this specific molecule, this document presents a detailed, standardized protocol for performing such calculations and offers illustrative data based on established computational chemistry principles for similar pyridine derivatives. The methodologies outlined herein are intended to serve as a robust framework for researchers engaged in the computational analysis of halogenated pyridine compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Halogenated pyridines are a class of heterocyclic compounds that form the structural core of many pharmaceuticals and agrochemicals. The introduction of halogen atoms can significantly alter the electronic distribution, reactivity, and binding affinity of the parent molecule. This compound is a valuable building block in organic synthesis, and a thorough understanding of its structural and electronic properties is crucial for its application in drug design and development.

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a good balance between accuracy and computational cost for studying the properties of medium-sized molecules. This guide details a hypothetical DFT study on this compound to predict its optimized geometry, vibrational spectra, and frontier molecular orbitals. Such a computational approach allows for the elucidation of molecular characteristics that may be difficult to determine experimentally.

Computational and Experimental Protocols

Computational Methodology (DFT)

A standardized protocol for DFT calculations on this compound is outlined below. This methodology is based on common practices for similar molecules that have been shown to yield results in good agreement with experimental data.[1][2]

-

Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Initial Structure: The initial molecular structure of this compound would be built using a molecular modeling program and pre-optimized using a lower level of theory, such as a molecular mechanics force field.

-

Geometry Optimization: The geometry of the molecule would be optimized in the gas phase using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen, would be employed to accurately describe the electronic distribution in this halogenated system. The optimization would be carried out until the forces on each atom are negligible and the geometry has reached a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined from the optimized structure. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule.

Experimental Protocols (for validation)

To validate the results of the DFT calculations, the following experimental analyses would be performed.

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Tune and shim the spectrometer to optimize the magnetic field homogeneity. Acquire the ¹H and ¹³C NMR spectra.[3]

-

-

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

-

Instrumentation: An FT-IR spectrometer.

-

Procedure:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Collect 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty KBr plates should be subtracted from the sample spectrum.[4]

-

Illustrative Results and Discussion

The following sections present hypothetical data for this compound based on the computational protocol described above.

Molecular Geometry

The optimized geometrical parameters (bond lengths and bond angles) are crucial for understanding the molecule's three-dimensional structure. The expected values are summarized in Table 1.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Br | 1.890 | N1-C2-C3 | 121.5 |

| C3-F | 1.350 | C2-C3-C4 | 119.0 |

| C5-F | 1.348 | C3-C4-C5 | 118.5 |

| N1-C2 | 1.335 | C4-C5-C6 | 120.0 |

| C2-C3 | 1.390 | C5-C6-N1 | 122.0 |

| C3-C4 | 1.385 | C6-N1-C2 | 119.0 |

| C4-C5 | 1.388 | Br-C2-N1 | 115.0 |

| C5-C6 | 1.392 | F-C3-C2 | 118.0 |

| C6-N1 | 1.330 | F-C5-C4 | 118.2 |

Vibrational Analysis

The calculated vibrational frequencies can be used to assign the characteristic bands in the IR and Raman spectra. Table 2 provides a selection of expected vibrational modes and their corresponding frequencies.

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3100 | C-H stretching |

| ~1600 | C=C/C=N stretching |

| ~1450 | Pyridine ring stretching |

| ~1250 | C-F stretching |

| ~1100 | C-H in-plane bending |

| ~850 | C-H out-of-plane bending |

| ~650 | C-Br stretching |

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic transitions and reactivity of the molecule. The energies of these orbitals and the resulting energy gap are presented in Table 3. A smaller HOMO-LUMO gap suggests higher chemical reactivity.

Table 3: Illustrative Electronic Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.65 |

Visualization

Diagrams illustrating the computational workflow and the relationship between theoretical and experimental data are provided below.

Caption: DFT calculation workflow for this compound.

Caption: Interplay between theoretical calculations and experimental validation.

Conclusion

This technical guide has detailed a comprehensive computational protocol for investigating the structural, vibrational, and electronic properties of this compound using DFT calculations. While the presented data is illustrative, the outlined methodology provides a solid foundation for future theoretical and experimental studies on this and related halogenated pyridine derivatives. The combination of DFT calculations and experimental validation is a powerful approach for elucidating the molecular characteristics that govern the function of these important compounds in various scientific and industrial applications.

References

The Versatile Building Block: A Technical Guide to the Applications of 2-Bromo-3,5-difluoropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The fluorinated pyridine scaffold is a cornerstone in modern medicinal chemistry, agrochemical science, and materials science. Among the plethora of available building blocks, 2-Bromo-3,5-difluoropyridine stands out as a particularly versatile precursor for the synthesis of a wide array of functional molecules. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the strategically placed bromine atom, allow for selective and efficient chemical modifications, making it an invaluable tool for the design and discovery of novel compounds with tailored properties.

This technical guide provides an in-depth overview of the current and potential applications of this compound derivatives. It covers their use in the development of potent kinase inhibitors for cancer therapy, the design of next-generation herbicides and pesticides, and their emerging role in the creation of advanced organic electronic materials. The guide includes detailed experimental protocols for key synthetic transformations, a comprehensive compilation of quantitative data to facilitate structure-activity relationship (SAR) studies, and visual representations of synthetic pathways and biological mechanisms.

Medicinal Chemistry: Targeting Kinases in Oncology

The 2-amino-3,5-difluoropyridine moiety, readily synthesized from this compound, has emerged as a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The unique substitution pattern of the 3,5-difluoropyridine ring allows for specific interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition.

VEGFR-2 Inhibitors for Angiogenesis Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Several inhibitors incorporating the 3,5-difluoropyridine scaffold have shown promising activity against VEGFR-2.

. Quantitative Data: VEGFR-2 Inhibition

| Compound ID | Modification on 2-aminopyridine | Target Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Substituted pyrazolo[3,4-d]pyrimidine | - | 0.092 (enzymatic assay) | [2] |

| 2 | Difluorophenyl-containing urea | - | 0.007 (enzymatic assay) | [3] |

| 3 | Nicotinamide-based derivative | HCT-116 | 9.3 | [4] |

| 4 | Nicotinamide-based derivative | HepG-2 | 7.8 | [4] |

Experimental Protocol: Synthesis of a VEGFR-2 Inhibitor Precursor

A common synthetic route to VEGFR-2 inhibitors involves the amination of this compound followed by further elaboration.

-

Step 1: Synthesis of 2-Amino-3,5-difluoropyridine A mixture of this compound (1.0 eq), an ammonia source (e.g., aqueous ammonia or a protected amine followed by deprotection), a palladium or copper catalyst, and a suitable solvent is heated under pressure. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

-

Step 2: Coupling with a Heterocyclic Core The resulting 2-Amino-3,5-difluoropyridine is then coupled with a suitable heterocyclic electrophile (e.g., a chloropyrimidine or chloropyrazine derivative) via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to afford the final inhibitor.

Signaling Pathway: VEGFR-2 Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

EGFR Inhibitors for Cancer Treatment

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, as its overactivation can lead to uncontrolled cell growth.[5] Anilinoquinazoline and related heterocyclic scaffolds are common cores for EGFR inhibitors, and the incorporation of a 3,5-difluoropyridine moiety can enhance binding affinity and selectivity.[6]

Quantitative Data: EGFR Inhibition

| Compound ID | Modification on 2-aminopyridine | Target Cancer Cell Line | IC50 (µM) | Reference |

| 5d | Aryl 2-imino-1,2-dihydropyridine | EGFR (enzymatic assay) | 2.09 | [6] |

| 5e | Aryl 2-imino-1,2-dihydropyridine | EGFR (enzymatic assay) | 1.94 | [6] |

| 5d | Aryl 2-imino-1,2-dihydropyridine | MDA-MB-231 | 2.4 | [6] |

| 5e | Aryl 2-imino-1,2-dihydropyridine | MDA-MB-231 | 2.5 | [6] |

| 7 | Quinazoline derivative | EGFR (enzymatic assay) | 0.0601 | [7] |

| 23 | 4-anilino-quinazoline | EGFR (enzymatic assay) | 0.0024 | [7] |

Experimental Workflow: Synthesis of EGFR Inhibitors

References

- 1. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. b.aun.edu.eg [b.aun.edu.eg]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Strategic Imperation of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pyridine-based molecular scaffolds has become a cornerstone of modern medicinal chemistry, unlocking unprecedented advancements in drug efficacy, selectivity, and metabolic stability. This technical guide delves into the multifaceted biological activities of fluorinated pyridine compounds, offering a comprehensive resource for researchers and drug development professionals. By exploring their diverse pharmacological roles, from enzyme inhibition to receptor modulation, and providing detailed experimental frameworks, this document aims to empower the scientific community in the rational design of next-generation therapeutics.

The Pivotal Role of Fluorine in Pyridine Scaffolds

The pyridine ring is a ubiquitous structural motif in a multitude of FDA-approved drugs, valued for its ability to engage in crucial interactions with biological targets.[1][2] The strategic incorporation of fluorine atoms into this privileged scaffold imparts a range of advantageous physicochemical properties that can significantly enhance a drug candidate's profile.[3][4][5]

The high electronegativity of fluorine can modulate the acidity and basicity of nearby functional groups, influencing drug-receptor interactions.[5] Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, often leading to improved metabolic stability and a longer drug half-life.[6] The small size of the fluorine atom allows it to act as a bioisostere for hydrogen, minimizing steric hindrance while profoundly altering electronic properties. This strategic substitution can lead to enhanced binding affinity, improved membrane permeability, and a more favorable pharmacokinetic profile.[3][4]

Diverse Biological Activities of Fluorinated Pyridine Compounds

Fluorinated pyridine derivatives have demonstrated a broad spectrum of biological activities, positioning them as valuable leads in various therapeutic areas.[1][2]

Anticancer Activity

A significant number of fluorinated pyridine compounds have been investigated for their potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][7] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Fluorinated Pyridine Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 1e | HeLa | Not Specified | < 1 | [8] |

| 1f | HeLa | Not Specified | < 1 | [8] |

| 1g | HeLa | Not Specified | < 1 | [8] |

| 9a | HeLa | Not Specified | 0.019 | [8] |

| Compound 6 | A549 (Lung Carcinoma) | ATP luminometric | 0.64 | [6] |

| Compound 3a | A549 (Lung Carcinoma) | Not Specified | 5.988 | [9] |

| Derivative 19 | MCF-7 (Breast Cancer) | Not Specified | 4.75 | [10] |

| Derivative 20 | MCF-7 (Breast Cancer) | Not Specified | 0.91 | [10] |

| Compound 12 | MCF-7 (Breast Cancer) | Not Specified | 14.3 (nM) | [11] |

| Compound 2b | Not Specified | Binding Affinity | 10 (nM) | [12] |

| Compound 2j | Not Specified | Binding Affinity | 1 (nM) | [12] |

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated pyridines have shown promise as both antibacterial and antifungal agents.[13][14][15]

Table 2: Antimicrobial Activity of Selected Fluorinated Pyridine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 17d | Staphylococcus aureus | 0.5 | [13][14] |

| 17a | Fungus ATCC 9763 | 8 | [13][14] |

| 17d | Fungus ATCC 9763 | 8 | [13][14] |

| Compound 66 | Staphylococcus aureus | 56 (µg/mL, %) | [15] |

| Compound 66 | Escherichia coli | 55 (µg/mL, %) | [15] |

| Pyridine triazole 127a | Staphylococcus aureus | 12.5 | [15] |

| Pyridine triazole 127b | Staphylococcus aureus | 12.5 | [15] |

| Pyridine triazole 127b | Klebsiella pneumoniae | 6.25 | [15] |

| Pyridine triazole 127b | Candida albicans | 6.25 | [15] |

Enzyme Inhibition

Fluorinated pyridines have been successfully designed as potent and selective inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes.[16][17][18] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.

Table 3: Kinase Inhibitory Activity of Selected Fluorinated Pyridine Derivatives

| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |

| Larotrectinib (1) | TRKA | 3.0 | [18] |

| Larotrectinib (1) | TRKB | 13 | [18] |

| Larotrectinib (1) | TRKC | 0.2 | [18] |

| Entrectinib (2) | ALK | 12 | [18] |

| Entrectinib (2) | ROS1 | 7 | [18] |

| Entrectinib (2) | TRKA | 1 | [18] |

| Entrectinib (2) | TRKB | 3 | [18] |

| Entrectinib (2) | TRKC | 5 | [18] |

| Compound 12 | PIM-1 | 14.3 | [11] |

| Leniolisib | PI3Kδ | 56 | [19] |

G Protein-Coupled Receptor (GPCR) Modulation

GPCRs represent one of the largest and most important families of drug targets.[20] Fluorinated pyridine derivatives have been explored as modulators of GPCR activity, demonstrating the potential to treat a wide range of conditions, including neurological and metabolic disorders.[20]

Key Signaling Pathways Modulated by Fluorinated Pyridine Compounds

The biological effects of fluorinated pyridine compounds are often mediated through their interaction with specific signaling pathways that control cell fate and function. Understanding these pathways is crucial for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[18][21][22] Its aberrant activation is a common feature in many cancers. Several fluorinated pyridine derivatives have been developed as inhibitors of key components of this pathway, such as PI3K and mTOR.

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by fluorinated pyridines.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.[23][24][25] This pathway is also a frequent target for anticancer drug development.

Caption: MAPK/ERK signaling pathway with potential inhibition sites for fluorinated pyridines.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells.[7][26] Many anticancer therapies, including those involving fluorinated pyridine compounds, aim to induce apoptosis in cancer cells.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. multispaninc.com [multispaninc.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis - Wikipedia [en.wikipedia.org]